N-(1-methylpiperidin-4-yl)-9H-xanthene-9-carboxamide
Description
N-(1-methylpiperidin-4-yl)-9H-xanthene-9-carboxamide is a compound that features a piperidine ring and a xanthene core
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-22-12-10-14(11-13-22)21-20(23)19-15-6-2-4-8-17(15)24-18-9-5-3-7-16(18)19/h2-9,14,19H,10-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHSCVXWDNWEOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylpiperidin-4-yl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving primary amines and diols, often catalyzed by metal complexes such as iridium.
Attachment of the Xanthene Core: The xanthene core is introduced through a coupling reaction, which may involve the use of reagents like Grignard reagents or organolithium compounds.
Amidation Reaction: The final step involves the formation of the carboxamide group, typically achieved through an amidation reaction using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yields and scalability. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1-methylpiperidin-4-yl)-9H-xanthene-9-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like iodine(III) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation over catalysts such as Raney nickel.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Iodine(III) oxidizing agents.
Reduction: Hydrogenation over Raney nickel.
Substitution: Nucleophiles such as amines or halides.
Major Products
The major products formed from these reactions include various substituted piperidines and xanthene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1-methylpiperidin-4-yl)-9H-xanthene-9-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Materials Science: It is used in the development of fluorescent dyes and sensors due to its xanthene core.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(1-methylpiperidin-4-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl) benzamide: Similar in structure but with different substituents on the piperidine ring.
3-substituted 4-aminopiperidines: These compounds share the piperidine core but differ in their substituents and biological activities.
Uniqueness
N-(1-methylpiperidin-4-yl)-9H-xanthene-9-carboxamide is unique due to its combination of a piperidine ring and a xanthene core, which imparts distinct chemical and biological properties .
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